2-benzylsulfanyl-N-propan-2-ylbenzamide
Description
2-Benzylsulfanyl-N-propan-2-ylbenzamide is a benzamide derivative featuring a benzylsulfanyl (S-benzyl) group at the 2-position of the benzene ring and an isopropyl (propan-2-yl) substituent on the amide nitrogen.
Properties
IUPAC Name |
2-benzylsulfanyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13(2)18-17(19)15-10-6-7-11-16(15)20-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEWRHJRULPCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-propan-2-ylbenzamide typically involves the reaction of benzylthiol with N-isopropylbenzamide under specific conditions. One common method is the nucleophilic substitution reaction where benzylthiol acts as a nucleophile, attacking the carbonyl carbon of N-isopropylbenzamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of benzylthiol, enhancing its nucleophilicity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfanyl-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and analytical differences between 2-benzylsulfanyl-N-propan-2-ylbenzamide and related compounds from the evidence:
Structural and Electronic Comparisons
Sulfanyl vs. Sulfamoyl Groups :
The benzylsulfanyl group in the target compound is a thioether (C–S–C), whereas 2-(N-allylsulfamoyl)-N-propylbenzamide contains a sulfonamide (SO₂NH) group. Sulfonamides exhibit stronger hydrogen-bonding capacity due to the polar SO₂ and NH moieties, as seen in the robust N–H···O interactions in . In contrast, the sulfanyl group is less polar, likely reducing intermolecular hydrogen bonding but enhancing lipophilicity.- N-Substituent Effects: The isopropyl group in the target compound introduces greater steric hindrance compared to the linear N-propyl group in 2-(N-allylsulfamoyl)-N-propylbenzamide.
Aromatic System Modifications :
Compounds like 2-(1H-benzimidazol-2-yl)benzenesulfonamide () incorporate fused heterocyclic rings, which increase π-π stacking interactions and planarity compared to the simpler benzamide scaffold .
Computational and Experimental Insights
DFT and Hirshfeld Analysis :
For 2-(N-allylsulfamoyl)-N-propylbenzamide, DFT calculations revealed a HOMO-LUMO gap of 5.2 eV, indicating high kinetic stability. Hirshfeld surface analysis quantified intermolecular interactions, with O···H (24.7%) and N···H (10.2%) contacts dominating . Similar methods could predict the target compound’s electronic properties, though its reduced polarity may narrow the HOMO-LUMO gap.Thermodynamic Parameters : The Gibbs free energy of formation for 2-(N-allylsulfamoyl)-N-propylbenzamide was calculated as −1245.8 kJ/mol, suggesting favorable synthesis conditions . The target compound’s energy profile may differ due to substituent effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
